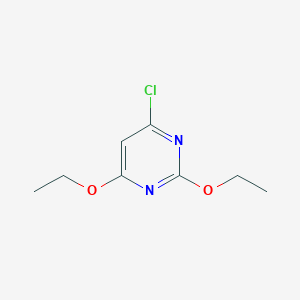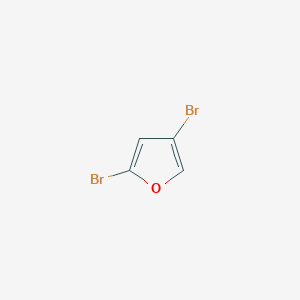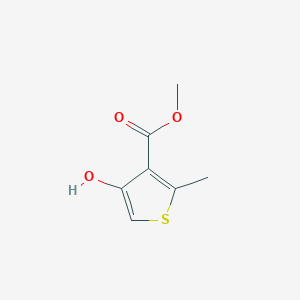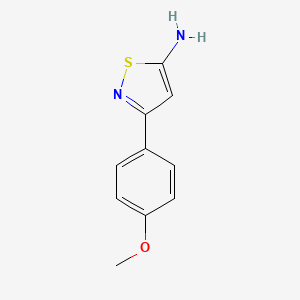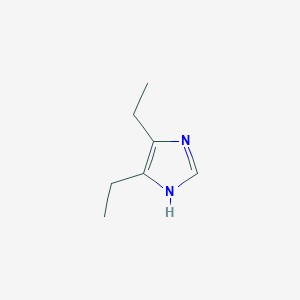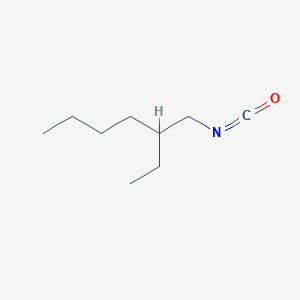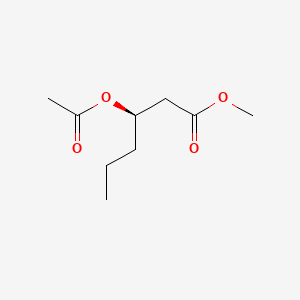
17-(Acetyloxy)-19-Norpregn-4-en-20-yn-3-on
Übersicht
Beschreibung
Norethisterone acetate, also known as NETA, is a synthetic progestin used in a variety of medical applications. It is a derivative of 19-nortestosterone and is used in combination with estradiol to treat menopausal symptoms and as a contraceptive. Norethisterone acetate is also used in the treatment of endometriosis, uterine fibroids, and dysfunctional uterine bleeding. In addition, it has been used in laboratory experiments to study the effects of progesterone on female reproductive physiology and behavior.
Wissenschaftliche Forschungsanwendungen
Norethisteronacetat: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Kontrazeption: Norethisteronacetat (NETA) wird häufig als hormonelles Kontrazeptivum eingesetzt. Es kann allein oder in Kombination mit Östrogen verwendet werden, um eine Schwangerschaft zu verhindern. Die Verbindung wirkt, indem sie das natürliche Hormon Progesteron nachahmt, wodurch der Eisprung gehemmt und die Gebärmutterschleimhaut verändert wird, um eine Einnistung zu verhindern .
Regulation des Menstruationszyklus: NETA wird auch verwendet, um die Menstruation zu verschieben und den Menstruationszyklus zu regulieren. Diese Anwendung ist besonders nützlich für Frauen, die unter starken oder schmerzhaften Perioden leiden, da sie mehr Kontrolle über ihre Menstruationszyklen haben .
Gynäkologische Erkrankungen: Die Verbindung ist wirksam bei der Behandlung verschiedener gynäkologischer Erkrankungen wie abnormaler Uterusblutungen und Endometriose. Durch die Modulation des Hormongleichgewichts trägt NETA dazu bei, die Symptome zu kontrollieren und Beschwerden im Zusammenhang mit diesen Erkrankungen zu reduzieren .
Hormontherapie in den Wechseljahren: In der Hormontherapie (HT) in den Wechseljahren wird NETA zusammen mit Östrogen verwendet, um Symptome der Wechseljahre wie Hitzewallungen und Osteoporose zu lindern. Es trägt dazu bei, das Hormongleichgewicht aufrechtzuerhalten, das während der Menopause gestört wird .
Management von Endometriumhyperplasie: NETA dient als Erstlinientherapieoption für Endometriumhyperplasie ohne Atypie. Es wurde festgestellt, dass es die Häufigkeit von Hysterektomien reduziert und als sichere und wirksame Behandlungsoption für diese Erkrankung gilt .
Hormonersatztherapie: In Kombination mit Estradiolvalerat (EST) wird NETA als Hormonersatztherapie (HRT) gemeinsam formuliert. Diese Kombination wird verwendet, um Hormone in niedrigeren Dosen während der Menopause oder bei Frauen mit Ovarialinsuffizienz zu ersetzen .
Wirkmechanismus
Target of Action
The primary target of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one, also known as Norlutin-A or Norethisterone acetate, is the sex hormone-binding globulin . This compound, being a progestational compound, has high progestational activity with minimal intrinsic androgenicity .
Biochemical Pathways
This can have downstream effects on various physiological processes, including the menstrual cycle and ovulation .
Pharmacokinetics
The pharmacokinetics of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one involve absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly metabolized by first-pass (intestinal and/or hepatic) mechanisms to norelgestromin (NGMN) and norgestrel (NG), which are the major active metabolites . Accumulation following multiple dosing of the compound is approximately 2-fold for NGMN and ethinyl estradiol compared with single-dose administration .
Result of Action
The molecular and cellular effects of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one’s action are primarily related to its role as a contraceptive. By binding to sex hormone-binding globulin and affecting the levels of sex hormones, this compound can prevent ovulation and alter the endometrium, reducing the likelihood of implantation .
Action Environment
The action, efficacy, and stability of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of this compound. Additionally, individual factors such as age, health status, and genetic factors can also influence the action of this compound .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one are largely due to its interaction with progesterone receptors in the body. As a progestin, it binds to and activates these receptors, influencing various biochemical reactions . The acetoxy group in the compound plays a crucial role in its biochemical activity . The acetoxy group, with the formula −OCOCH3 and the structure −O−C(=O)−CH3, differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .
Cellular Effects
17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one exerts its effects on various types of cells, primarily those in the female reproductive system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can influence the expression of genes involved in the menstrual cycle, thereby regulating menstrual periods .
Molecular Mechanism
The molecular mechanism of action of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one involves binding interactions with progesterone receptors. Upon binding, it can inhibit or activate enzymes, leading to changes in gene expression . The acetoxy group in the compound plays a significant role in these binding interactions .
Metabolic Pathways
17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 .
Transport and Distribution
The transport and distribution of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one within cells and tissues involve various transporters and binding proteins. It is primarily distributed in the plasma, bound to plasma proteins .
Subcellular Localization
The subcellular localization of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one is primarily in the cytoplasm where it binds to progesterone receptors. Upon binding, the receptor-hormone complex moves into the nucleus where it influences gene expression .
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONTRJLAWHYGT-REGVOWLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858970 | |
| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38673-38-0 | |
| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38673-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromobenzo[b]thiophene-2,3-dione](/img/structure/B1626837.png)
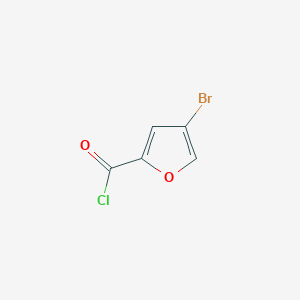

![(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1626841.png)
